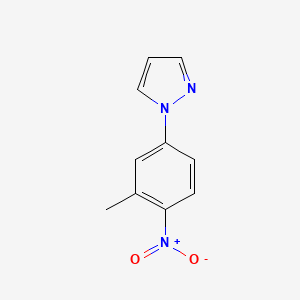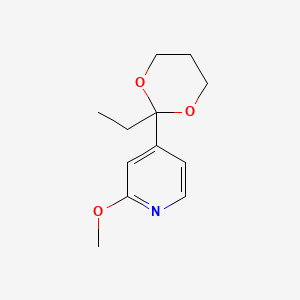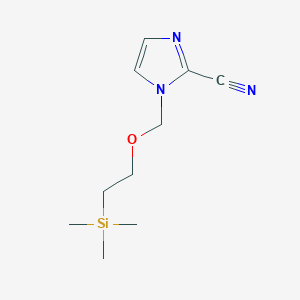
1-(tert-Butyldimethylsilyl)-1H-indole
概要
説明
1-(tert-Butyldimethylsilyl)-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural and synthetic compounds. The addition of the dimethyl-t-butylsilyl group to the indole structure enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
準備方法
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole typically involves the protection of the indole nitrogen with a dimethyl-t-butylsilyl group. This can be achieved through the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(tert-Butyldimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like bromine or iodine under specific conditions.
Deprotection: The dimethyl-t-butylsilyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) to regenerate the free indole.
科学的研究の応用
1-(tert-Butyldimethylsilyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the dimethyl-t-butylsilyl group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
類似化合物との比較
1-(tert-Butyldimethylsilyl)-1H-indole can be compared with other indole derivatives such as:
1-(Trimethylsilyl)indole: Similar in structure but with a trimethylsilyl group instead of a dimethyl-t-butylsilyl group. It may exhibit different reactivity and stability.
1-(Triisopropylsilyl)indole: Contains a bulkier triisopropylsilyl group, which can affect its steric properties and reactivity.
1-(Dimethylphenylsilyl)indole: The presence of a phenyl group can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various synthetic and research applications.
特性
CAS番号 |
40899-73-8 |
|---|---|
分子式 |
C14H21NSi |
分子量 |
231.41 g/mol |
IUPAC名 |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChIキー |
MEOVARDOZULBTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)




![1,4,8,11-Tetraoxadispiro[4.1.4~7~.1~5~]dodecane](/img/structure/B8621148.png)








